molecular formula C18H17N3O2S B5816149 N-(3,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

N-(3,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B5816149
M. Wt: 339.4 g/mol
InChI Key: CJWSWVFYPKDMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,3,4-oxadiazole core, a privileged scaffold renowned for its diverse biological activities . The molecule is structurally comprised of a 1,3,4-oxadiazole ring substituted at the 5-position with a phenyl group and linked via a thioether bridge to an acetamide moiety bearing a 3,4-dimethylphenyl group . This specific architecture, combining electron-donating groups with the heterocyclic system, is designed for enhanced interaction with biological targets. The primary research value of this compound lies in the investigation of novel therapeutic agents. Derivatives containing the 1,3,4-oxadiazole scaffold are extensively studied for their potent anticancer and anti-inflammatory potential . In anticancer research, such compounds have demonstrated mechanism-based approaches by inhibiting key enzymes and proteins that contribute to cancer cell proliferation. These mechanisms include the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase activity . In anti-inflammatory applications, structural analogs have shown remarkable potency as COX-2 inhibitors, with excellent selectivity over COX-1, thereby presenting a promising profile for development into anti-inflammatory agents with potentially reduced side effects . Furthermore, the compound serves as a valuable chemical intermediate or building block for the synthesis of more complex molecules in organic and medicinal chemistry, allowing for further structural derivatization to explore structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12-8-9-15(10-13(12)2)19-16(22)11-24-18-21-20-17(23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWSWVFYPKDMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound's structure includes a dimethylphenyl group and an oxadiazole moiety, which are known for their roles in enhancing biological activity. The presence of sulfur in the thioacetamide structure may also contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in disease pathways. For instance, it may interfere with kinases involved in cancer progression.
  • Receptor Modulation : It can act on various receptors, potentially leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Anticancer Activity Induces apoptosis in various cancer cell lines; shown to inhibit tumor growth in vivo models. ,
Anti-inflammatory Effects Reduces markers of inflammation in animal models; potential use in treating chronic diseases. ,
Antioxidant Properties Scavenges free radicals; protects cells from oxidative stress.
Antimicrobial Activity Exhibits moderate antibacterial and antifungal properties against several pathogens. ,

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the proliferation of A431 and Jurkat cells with IC50 values lower than standard chemotherapeutics like doxorubicin. The mechanism involved modulation of the Bcl-2 pathway, promoting apoptosis through mitochondrial depolarization .
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan, the compound showed a significant reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .
  • Antioxidant Activity Assessment : The compound's ability to reduce oxidative stress was evaluated using DPPH and ABTS assays. Results indicated a high scavenging capacity comparable to known antioxidants .

Comparison with Similar Compounds

Key Differentiators of the Target Compound

  • Phenyl-Oxadiazole Core : The unsubstituted phenyl group on the oxadiazole ring contrasts with electron-rich analogs (e.g., methoxy in ), possibly modulating electronic properties for selective receptor interactions.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(3,4-Dimethylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazide precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents like NaH or K₂CO₃ in DMF at 60–80°C .
  • Optimization :
    • Solvents : DMF or dichloromethane enhances reaction efficiency .
    • Catalysts : Sodium hydride improves thiolate intermediate stability .
    • Purity : Recrystallization from ethanol or DMSO yields >90% purity .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; oxadiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ≈ 379.36 g/mol) .
  • Thermal Analysis : DSC/TGA determines melting points (~150–160°C) and thermal stability .

What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : IC₅₀ values of 8–15 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines, linked to oxadiazole-mediated apoptosis .
  • Antimicrobial Activity : Moderate inhibition (MIC 32–64 µg/mL) against Staphylococcus aureus and E. coli due to thioether-mediated membrane disruption .

Advanced Research Questions

How can structural-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Substitution Patterns :
    • Electron-Withdrawing Groups (e.g., -Br, -NO₂ on phenyl rings) improve anticancer activity by enhancing electrophilicity .
    • Methoxy Groups on the acetamide moiety increase solubility but reduce membrane permeability .
  • Key Modifications :
    • Replacing dimethylphenyl with trifluoromethylphenyl boosts lipophilicity and CNS penetration .
    • Table 1 : Bioactivity comparison of derivatives:
Derivative SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
3,4-Dimethylphenyl (Parent)8–1532–64
4-Fluorophenyl6–1216–32
2-Bromo-4-chlorophenyl4–88–16

Data sourced from

What mechanistic insights explain contradictions in reported biological data?

  • Apoptosis vs. Necrosis : Conflicting cytotoxicity data arise from assay conditions (e.g., Annexin V/PI staining vs. LDH release) .
  • Reactive Oxygen Species (ROS) : Oxadiazole derivatives with electron-deficient aryl groups show ROS-dependent activity in cancer cells but not in bacterial models .
  • Resistance Mechanisms : Overexpression of efflux pumps (e.g., mdr1 in cancer cells) reduces efficacy in some studies .

How can computational methods (e.g., molecular docking) predict target interactions?

  • Target Identification : Docking studies suggest inhibition of Topoisomerase II (anticancer) and Penicillin-Binding Proteins (antimicrobial) .
  • Key Interactions :
    • Hydrogen Bonding : Acetamide carbonyl with Topo II Glu449 .
    • Hydrophobic Contacts : Dimethylphenyl group in a hydrophobic pocket of S. aureus FabI .
  • Limitations : False positives may occur due to oxadiazole’s conformational flexibility .

What strategies resolve low solubility challenges in in vivo studies?

  • Formulation Approaches :
    • Nanoencapsulation : PEGylated liposomes improve bioavailability by 40% in rodent models .
    • Co-crystallization : With succinic acid increases aqueous solubility 10-fold .
  • Derivatization : Introducing sulfonate or tertiary amine groups enhances polarity .

Methodological Considerations

How should researchers validate purity and stability during long-term storage?

  • HPLC Purity Checks : Monitor degradation products (e.g., oxadiazole ring hydrolysis) using C18 columns (ACN/water gradient) .
  • Storage Conditions :
    • Short-term : -20°C in amber vials with desiccants .
    • Long-term : Lyophilized powders stable for >2 years at -80°C .

What in vitro models best replicate in vivo efficacy for this compound?

  • 3D Tumor Spheroids : Mimic solid tumor microenvironments better than 2D monolayers .
  • Biofilm Models : Use S. aureus biofilms on catheter surfaces for antimicrobial testing .

Data Contradiction Analysis

  • Example : A 2024 study reported IC₅₀ = 8 µM against MCF-7 , while a 2025 study found IC₅₀ = 25 µM .
    • Root Cause : Differences in cell passage number (early vs. late) and serum concentration in media .
    • Resolution : Standardize protocols using CLSI guidelines for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.